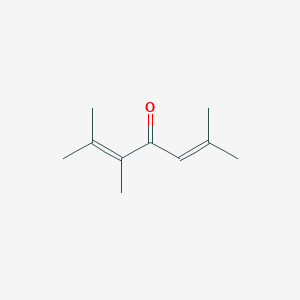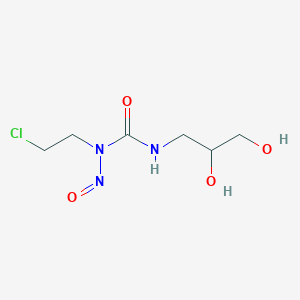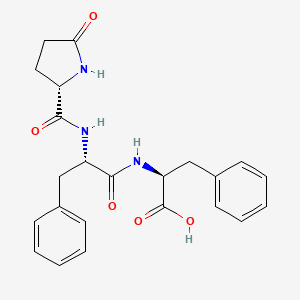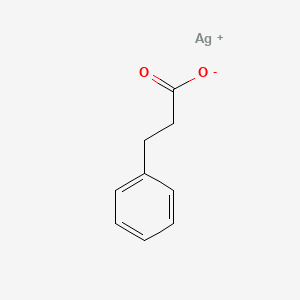
Benzenepropanoic acid, silver(+1) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, silver(+1) salt is an organic compound that combines the properties of benzenepropanoic acid with the antimicrobial properties of silver ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Benzenepropanoic acid, silver(+1) salt typically involves the reaction of benzenepropanoic acid with a silver salt, such as silver nitrate. The reaction is carried out in an aqueous medium, where the silver ion (Ag+) replaces the hydrogen ion (H+) of the carboxylic acid group in benzenepropanoic acid, forming the silver salt. The reaction can be represented as follows:
C6H5CH2CH2COOH+AgNO3→C6H5CH2CH2COOAg+HNO3
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The reaction mixture is typically stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanoic acid, silver(+1) salt can undergo various chemical reactions, including:
Oxidation: The silver ion can be reduced to metallic silver, while the organic part of the molecule can be oxidized.
Reduction: The silver ion can be reduced to metallic silver by reducing agents.
Substitution: The silver ion can be replaced by other metal ions in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution: Reactions with other metal salts, such as sodium chloride (NaCl), can lead to the formation of different metal salts.
Major Products
Oxidation: The major product is metallic silver and oxidized organic compounds.
Reduction: The major product is metallic silver.
Substitution: The major products are the new metal salt and the corresponding silver salt.
Applications De Recherche Scientifique
Benzenepropanoic acid, silver(+1) salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biological assays and studies due to its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial treatments and wound dressings.
Industry: Utilized in the production of antimicrobial coatings and materials.
Mécanisme D'action
The antimicrobial activity of Benzenepropanoic acid, silver(+1) salt is primarily due to the silver ion (Ag+). Silver ions interact with thiol groups in proteins and enzymes, disrupting their function and leading to the death of microbial cells. The silver ions can also generate reactive oxygen species (ROS), which cause further damage to microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver nitrate (AgNO3): A common silver salt with strong antimicrobial properties.
Silver sulfadiazine (AgSD): Used in burn treatments for its antimicrobial effects.
Silver acetate (AgC2H3O2): Another silver salt with antimicrobial properties.
Uniqueness
Benzenepropanoic acid, silver(+1) salt is unique due to the presence of the benzenepropanoic acid moiety, which can impart additional chemical properties and reactivity compared to other silver salts. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
75112-79-7 |
|---|---|
Formule moléculaire |
C9H9AgO2 |
Poids moléculaire |
257.03 g/mol |
Nom IUPAC |
silver;3-phenylpropanoate |
InChI |
InChI=1S/C9H10O2.Ag/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
CWSRGVORVLCVDG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14440711.png)

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
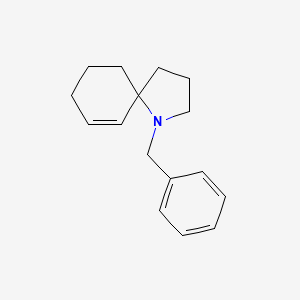
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
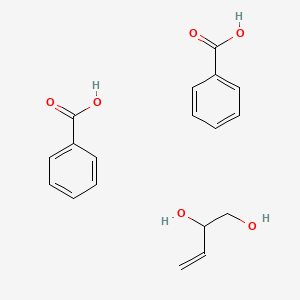



![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

